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Abstract

1-Propanoyl-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and an analogue of
lysergic acid diethylamide (LSD).[1] Since its emergence on the novel psychoactive substance
market in 2015, it has garnered significant interest within the scientific community.[1][2] This
technical guide provides an in-depth exploration of the pharmacology of 1P-LSD, consolidating
current research for scientists, researchers, and drug development professionals. The core of
this guide is the established understanding that 1P-LSD functions as a prodrug, rapidly and
efficiently converting to LSD in vivo.[3][4][5] This biotransformation is central to its
pharmacological activity, resulting in psychoactive effects that are subjectively and
mechanistically comparable to those of LSD.[6][7] This guide will detail the pharmacokinetics,
pharmacodynamics, and analytical methodologies pertinent to the study of 1P-LSD, offering a
comprehensive resource for the field.

Introduction: The Rise of a Lysergamide Analogue

1P-LSD, or 1-propionyl-d-lysergic acid diethylamide, is a semisynthetic compound
characterized by a propionyl group attached to the indole nitrogen of the LSD molecule.[1][2] It
emerged as a "research chemical,” often marketed as a legal alternative to LSD in various
jurisdictions.[1][7] This legal ambiguity, coupled with its close structural and functional
relationship to LSD, has necessitated a thorough scientific investigation into its
pharmacological profile.
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The primary hypothesis, now strongly supported by empirical evidence, is that 1P-LSD's
psychoactive effects are not intrinsic but are a direct result of its metabolic conversion to LSD.
[3][8][9] This guide will systematically unpack the evidence supporting this prodrug model, from
in vitro hydrolysis to in vivo human studies.

Chemical Structure and Synthesis

1P-LSD is a homologue of ALD-52 (1-acetyl-LSD), differing by the substitution of a propionyl
group for an acetyl group at the N-1 position of the indole ring.[1] The synthesis of 1P-LSD has
not been extensively detailed in peer-reviewed literature, a common characteristic of many
novel psychoactive substances. However, it is understood to be a derivative of d-lysergic acid
diethylamide.[10]

Pharmacodynamics: The Prodrug Hypothesis
Confirmed

The prevailing mechanism of action for 1P-LSD is its role as a prodrug for LSD.[4][11] This
means that 1P-LSD itself is not the primary psychoactive agent.[8] Instead, it undergoes rapid
hydrolysis in the body, cleaving the propionyl group to yield LSD.[3] The resulting LSD then
exerts its characteristic psychedelic effects.

In Vitro and In Vivo Evidence

Initial evidence for the prodrug hypothesis came from in vitro studies. When incubated in
human serum, 1P-LSD is metabolized to LSD.[1][8] Subsequent in vivo studies in both animals
and humans have solidified this understanding.

In rats, subcutaneous administration of 1P-LSD resulted in the detection of high levels of LSD
in the plasma, demonstrating rapid and efficient in vivo deacylation.[5][12] Human studies have
provided definitive confirmation. Following both oral and intravenous administration of 1P-LSD,
LSD was the primary analyte detected in serum and urine samples, while 1P-LSD itself was
only detectable for a short period.[6][13] The bioavailability of LSD after oral ingestion of 1P-
LSD was found to be nearly 100%, indicating minimal first-pass metabolism of the prodrug.[6]
[14]

Receptor Binding Profile and Mechanism of Action
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Once converted to LSD, the pharmacological activity is dictated by LSD's interaction with
various neurotransmitter receptors. LSD is a potent partial agonist at serotonin 5-HT2A
receptors, and this interaction is considered the primary driver of its psychedelic effects.[9][11]
The activation of 5-HT2A receptors, which are densely expressed in cortical regions, leads to a
cascade of downstream effects, including alterations in perception, cognition, and mood.[11]
[15]

It is important to note that 1-acyl substitution, as seen in 1P-LSD, significantly reduces the
affinity for most monoamine receptors, including 5-HT2A, by one to two orders of magnitude
compared to LSD.[5] This further supports the prodrug hypothesis, as 1P-LSD itself is a weak
agonist or even an antagonist at 5-HT2 receptors in vitro.[5][16] Its psychoactivity is therefore
dependent on its conversion to the more potent LSD.[16]

LSD also exhibits affinity for a range of other serotonin receptors (e.g., 5-HT1A, 5-HT2C), as
well as dopamine and adrenergic receptors, which likely contribute to the complexity of its
effects.[11][17]

Ingestion & Metabolism Pharmacological Action

5-HT2A Receptors
(Primary Target)

Downstream Signaling

LSD (Active Metabolite) (Altered Cortical Activity)

(in vivo)

Psychedelic Effects

Click to download full resolution via product page
Figure 1: Simplified signaling pathway of 1P-LSD.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion

Human pharmacokinetic studies have provided valuable insights into the disposition of 1P-
LSD.

Absorption and Bioavailability
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Following oral administration, 1P-LSD is well-absorbed, with the subsequent bioavailability of
LSD being close to 100%.[6] This suggests that 1P-LSD is efficiently converted to LSD before
significant first-pass metabolism can occur.[14]

Metabolism and Elimination

The metabolism of 1P-LSD is characterized by its rapid hydrolysis to LSD.[3] Following

intravenous administration in humans, 1P-LSD is detectable in serum for no longer than 4

hours.[3] In contrast, LSD is detectable for a much longer duration.[6] The elimination half-life

of LSD following 1P-LSD administration is approximately 5.7 to 6.4 hours.[6][13]

The primary metabolite of LSD is 2-ox0-3-hydroxy LSD, which is excreted in the urine.[18]

Parameter

Oral Administration of 1P-
LSD (100 pg)

Intravenous
Administration of 1P-LSD

(100 pg)

Analyte Detected

Primarily LSD

1P-LSD (short-lived) and LSD

1P-LSD Detection Window

(Serum)

Not consistently detected

Up to 4.16 hours[6]

LSD Detection Window

(Serum)

At least 24 hours|[6]

At least 24 hours[6]

LSD Elimination Half-life (t¥2)

~6.4 hours|[6]

~5.7 hours|[6]

LSD Bioavailability

~100%[6]

N/A

Time to Peak LSD

Concentration (tmax)

Not explicitly stated in sources

Not explicitly stated in sources

Peak LSD Concentration
(Cmax)

Not explicitly stated in sources

Not explicitly stated in sources

Table 1: Summary of Human Pharmacokinetic Parameters for 1P-LSD and its Metabolite LSD.

Subjective and Behavioral Effects
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The subjective effects of 1P-LSD are reported to be virtually indistinguishable from those of
LSD, which is consistent with the prodrug model.[1][7] These effects include visual and auditory
hallucinations, altered thought processes, and changes in the perception of time and self.[1]
Human studies using psychometric evaluations, such as the Five-Dimensions of Altered States
of Consciousness (5D-ASC) rating scale, have shown that the psychosensory effects and their
time course after 1P-LSD administration are comparable to those observed in studies with
LSD.[6]

In animal models, 1P-LSD induces the head-twitch response (HTR) in mice, a behavioral proxy
for 5-HT2A receptor activation and hallucinogenic potential in humans.[10][19] The HTR
induced by 1P-LSD is blocked by pretreatment with a selective 5-HT2A receptor antagonist,
further confirming the mechanism of action.[10][19] Interestingly, in these animal studies, 1P-
LSD was found to be approximately 38% as potent as LSD, which may reflect differences in the
rate and efficiency of its conversion to LSD in mice compared to humans.[10][20]

Analytical Methods for Detection and Quantification

The analysis of 1P-LSD and its metabolite LSD in biological samples requires highly sensitive
and specific analytical techniques due to the low doses typically administered.

Chromatographic and Mass Spectrometric Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the
quantification of 1P-LSD and LSD in biological matrices such as urine and serum.[21] Validated
LC-MS/MS methods have been developed with limits of detection (LOD) and lower limits of
quantification (LLOQ) in the low picogram per milliliter range.[21]

Gas chromatography-mass spectrometry (GC-MS) is also used for the analytical
characterization of 1P-LSD.[10] However, it's important to be aware that hydrolysis of 1P-LSD
to LSD can occur in the GC injector port, particularly when using alcoholic solvents for
extraction.[22]

Experimental Protocol: Quantification of 1P-LSD and
LSD in Serum by LC-MS/MS

The following is a generalized protocol based on established methodologies.[21]
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e Sample Preparation:

(¢]

To 100 pL of serum, add an internal standard solution (e.g., deuterated LSD).

Perform a protein precipitation step by adding a solvent like acetonitrile.

[¢]

[¢]

Vortex and centrifuge the sample to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

[e]

of nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

[e]

e LC-MS/MS Analysis:
o Liquid Chromatography:
» Use a C18 reversed-phase column for separation.

= Employ a gradient elution with a mobile phase consisting of an agueous component
(e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or

methanol).
o Mass Spectrometry:

» Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+)
mode.

= Monitor for specific precursor-to-product ion transitions for both 1P-LSD and LSD in
multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

o Data Analysis:

o Construct a calibration curve using fortified serum samples with known concentrations of
1P-LSD and LSD.

o Quantify the analytes in the unknown samples by comparing their peak area ratios
(analyte/internal standard) to the calibration curve.
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Figure 2: Experimental workflow for LC-MS/MS analysis.
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Conclusion and Future Directions

The pharmacological profile of 1P-LSD is now well-established, with a strong body of evidence
supporting its function as a prodrug to LSD. Its rapid and efficient conversion to the parent
compound in vivo means that its pharmacodynamic and subjective effects are, for all practical
purposes, those of LSD. This understanding is crucial for both clinical and forensic toxicology,
as well as for informing regulatory decisions.

Future research could focus on a more detailed characterization of the enzymes responsible
for the hydrolysis of 1P-LSD and other 1-acyl substituted lysergamides. Additionally, while the
subjective effects are considered comparable to LSD, subtle differences in the onset and
duration of effects due to the kinetics of the prodrug conversion could be a subject of further
investigation. As the landscape of novel psychoactive substances continues to evolve, the
rigorous pharmacological evaluation of analogues like 1P-LSD remains a critical endeavor for
the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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